N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine

physicochemical_profiling lead_optimization solubility

N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1015845-60-9) is a secondary amine featuring a 1-methyl-1H-pyrazole ring linked via a methylene bridge to a 2-methoxyethylamine moiety. With the molecular formula C₈H₁₅N₃O and a molecular weight of 169.22 g/mol , this compound belongs to the class of pyrazole-containing building blocks widely employed as synthetic intermediates and fragments in medicinal chemistry screening libraries.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
CAS No. 1015845-60-9
Cat. No. B1292877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine
CAS1015845-60-9
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CNCCOC
InChIInChI=1S/C8H15N3O/c1-11-7-8(6-10-11)5-9-3-4-12-2/h6-7,9H,3-5H2,1-2H3
InChIKeyQTJBDRHCCNCVDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1015845-60-9): A Pyrazole-Containing Secondary Amine Building Block for Medicinal Chemistry


N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1015845-60-9) is a secondary amine featuring a 1-methyl-1H-pyrazole ring linked via a methylene bridge to a 2-methoxyethylamine moiety. With the molecular formula C₈H₁₅N₃O and a molecular weight of 169.22 g/mol [1], this compound belongs to the class of pyrazole-containing building blocks widely employed as synthetic intermediates and fragments in medicinal chemistry screening libraries . It is classified as an achiral, free-base liquid at ambient temperature, with a topological polar surface area (TPSA) of 39.1 Ų and a computed XLogP3 of -0.5 [1]. The compound is supplied by multiple vendors including Santa Cruz Biotechnology, BOC Sciences, ChemBridge, and MolCore, typically at purities of 95% or higher, and is intended exclusively for research and further manufacturing use .

Why Generic Substitution Fails for N-(2-Methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine: Physicochemical Sensitivity to Minor Structural Modifications


Within the pyrazole-4-methanamine building block family, seemingly minor structural perturbations—such as replacing the N1-methyl group with ethyl, adding methyl substituents at the C3 and C5 positions of the pyrazole ring, or relocating the methoxyethyl substituent to the pyrazole N1 position—produce quantifiably distinct physicochemical profiles [1][2]. These differences in molecular weight, lipophilicity (LogP), and rotatable bond count directly influence passive membrane permeability, aqueous solubility, and downstream pharmacokinetic properties when the building block is incorporated into larger lead compounds [3]. Consequently, interchanging CAS 1015845-60-9 with its closest commercially available analogs without experimental validation risks introducing uncontrolled variables into structure-activity relationship (SAR) campaigns, fragment-based screening, or parallel synthesis workflows. The quantitative evidence below establishes the specific property differences that preclude simple substitution.

Quantitative Differentiation Evidence for N-(2-Methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine Versus Closest Structural Analogs


Reduced Lipophilicity Versus N1-Ethyl Analog (CAS 1015845-81-4): XLogP3 Difference of 0.3 Units Favors Aqueous Solubility

CAS 1015845-60-9 exhibits a computed XLogP3 of -0.5, which is 0.3 log units lower (more hydrophilic) than its direct N1-ethyl analog CAS 1015845-81-4 (XLogP3 = -0.2) [1][2]. Both compounds share an identical topological polar surface area (TPSA) of 39.1 Ų, one hydrogen bond donor, and three hydrogen bond acceptors, meaning the lipophilicity difference arises solely from the replacement of the N1-methyl group with an N1-ethyl group [1][2]. In drug discovery contexts, a ΔLogP of 0.3 can translate to a measurable difference in aqueous solubility and, by extension, oral absorption potential [3].

physicochemical_profiling lead_optimization solubility

Lower Molecular Weight and Reduced Rotatable Bond Count Versus N1-Ethyl Analog: Favorable Ligand Efficiency Metrics

CAS 1015845-60-9 has a molecular weight of 169.22 g/mol with 5 rotatable bonds, compared to the N1-ethyl analog CAS 1015845-81-4 which has a molecular weight of 183.25 g/mol and 6 rotatable bonds [1][2]. The target compound is thus 14.03 g/mol lighter and possesses one fewer rotatable bond, translating to a reduced entropic penalty upon target binding when the scaffold is incorporated into a larger ligand [3]. Both compounds maintain identical TPSA (39.1 Ų) and hydrogen bond donor/acceptor counts (1 HBD, 3 HBA) [1][2].

ligand_efficiency fragment-based_drug_discovery molecular_design

Diminished Steric Bulk at Pyrazole C3/C5 Positions Versus Trimethyl Analog (CAS 1015845-58-5): Enables Regioselective Derivatization

CAS 1015845-60-9 possesses unsubstituted C3 and C5 positions on the pyrazole ring, whereas its 1,3,5-trimethyl analog (CAS 1015845-58-5) bears methyl groups at both positions (MW = 197.28 g/mol, C₁₀H₁₉N₃O) [1]. This structural difference leaves the C5 position of CAS 1015845-60-9 available for electrophilic substitution or directed metalation chemistry, enabling regioselective C-H functionalization that is sterically blocked in the trimethyl analog [2]. The target compound is 28.06 g/mol lighter (14.2% difference) than the trimethyl variant [1].

synthetic_chemistry regioselectivity building_block

Distinct Hydrogen Bonding Profile Versus Regioisomeric Primary Amine (CAS 1177281-91-2): Secondary Amine Versus Primary Amine Character Directs Downstream Amide Coupling Outcomes

CAS 1015845-60-9 is a secondary amine with the methoxyethyl group attached to the exocyclic nitrogen, whereas its regioisomer [1-(2-methoxyethyl)-1H-pyrazol-4-yl]methanamine (CAS 1177281-91-2; MW = 155.2 g/mol, C₇H₁₃N₃O) is a primary amine with the methoxyethyl substituent relocated to the pyrazole N1 position [1][2]. The secondary amine character of CAS 1015845-60-9 means that amide coupling with a carboxylic acid partner will yield a tertiary amide, whereas the primary amine comparator yields a secondary amide—a distinction with significant implications for H-bond donor capacity, conformational preference, and metabolic stability of the resulting products [3].

amide_bond_formation synthetic_strategy regioisomer

Favorable Fragment-Like Physicochemical Profile Versus Bis-Pyrazole Analog (CAS 1006446-08-7): TPSA and HBA Count Compatibility with CNS Drug-Like Space

CAS 1015845-60-9 has a TPSA of 39.1 Ų, three hydrogen bond acceptors (HBA), and one hydrogen bond donor (HBD), whereas the bis-pyrazole analog N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1006446-08-7) has five HBA (from five nitrogen atoms), a higher molecular weight (205.26 g/mol), and an expectedly larger TPSA [1]. The target compound's TPSA < 60 Ų and HBD ≤ 1 place it within the favorable range for CNS drug-like chemical space, where TPSA < 70 Ų is a commonly applied cutoff for blood-brain barrier permeability [2].

CNS_drug_discovery fragment_screening drug-likeness

Multi-Supplier Availability with Documented Purity Benchmarks: ≥95% Across Major Vendors, with Specialty Supplier Offering NLT 98%

CAS 1015845-60-9 is stocked by multiple independent suppliers with publicly stated purity specifications. Hit2Lead lists 95% purity (free base, liquid form, achiral, price group 0) . BOC Sciences offers the compound at 95% purity with documented boiling point (259.1 ± 20.0 °C at 760 mmHg) and density (1.1 ± 0.1 g/cm³) . MolCore supplies the compound at NLT 98% purity under ISO-certified quality systems . Santa Cruz Biotechnology catalogs it as sc-286331 at the 100 mg scale . In contrast, several positional and structural analogs (e.g., CAS 1177281-91-2, CAS 1006446-08-7) are available from fewer suppliers and typically lack the same breadth of documented physicochemical specifications [1].

procurement quality_assurance supply_chain

Optimal Application Scenarios for N-(2-Methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Design: MW < 170 Da and XLogP3 = -0.5 Comply with Rule-of-Three Criteria

With a molecular weight of 169.22 g/mol, XLogP3 of -0.5, and only 5 rotatable bonds, CAS 1015845-60-9 satisfies all key Astex Rule-of-Three criteria for fragment library inclusion (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) [1][2]. Its TPSA of 39.1 Ų and single HBD also position it favorably for CNS fragment screening applications [1]. When selecting building blocks for a fragment library, this compound offers a measurable advantage over the higher-MW N1-ethyl analog (183.25 g/mol) or the more lipophilic trimethyl analog (197.28 g/mol) [1][3].

Regioselective Pyrazole C-H Functionalization in Parallel Synthesis: Unsubstituted C3/C5 Positions Enable Diversification Not Possible with Tri-substituted Analogs

The vacant C3 and C5 positions on the pyrazole ring of CAS 1015845-60-9 permit regioselective palladium-catalyzed C-H arylation, direct lithiation-electrophile quenching, or halogenation chemistry [1][2]. This contrasts with the 1,3,5-trimethyl analog (CAS 1015845-58-5), where steric and electronic blocking at C3 and C5 precludes such transformations [3]. For medicinal chemistry groups conducting parallel library synthesis, this translates to a greater number of accessible derivatives from a single building block, maximizing SAR information return per synthesis cycle [4].

Tertiary Amide Library Generation via Secondary Amine Coupling: Distinct Conformational Profile Versus Primary Amine-Derived Secondary Amides

As a secondary amine, CAS 1015845-60-9 reacts with carboxylic acid coupling partners to form tertiary amides, which lack the amide N-H hydrogen bond donor present in secondary amides derived from primary amine analogs such as CAS 1177281-91-2 [1][2]. Tertiary amides exhibit restricted rotation about the C-N bond due to partial double-bond character, resulting in a distinct conformational ensemble and altered metabolic stability profile compared to secondary amides [3]. This property is therapeutically exploited: the tertiary amide motif derived from similar pyrazole-4-methanamine building blocks appears in potent kinase inhibitors targeting BTK (IC₅₀ < 1 nM in some analogs containing the 2-methoxyethyl-pyrazole moiety) [4].

CNS-Targeted Probe Synthesis: TPSA 39.1 Ų and Low HBD Count Support Blood-Brain Barrier Permeability

The computed TPSA of 39.1 Ų for CAS 1015845-60-9 falls well within the established threshold of <70 Ų associated with favorable CNS passive permeability [1][2]. Combined with its single hydrogen bond donor and low molecular weight, this physicochemical profile makes the compound a suitable amine cap or linker component for designing CNS-penetrant probes and drug candidates [1]. Among its analog class, the bis-pyrazole variant (CAS 1006446-08-7) carries additional nitrogen H-bond acceptors (5 HBA) that would elevate TPSA and potentially reduce BBB penetration, making CAS 1015845-60-9 the preferred choice for CNS programs [3].

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